molecular formula C12H12N6O2S3 B2664469 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2097895-19-5

4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No. B2664469
CAS RN: 2097895-19-5
M. Wt: 368.45
InChI Key: CVZKMTLRERKSDB-UHFFFAOYSA-N
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Description

Thiadiazole is a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . The compound you mentioned seems to be a complex derivative of thiadiazole, containing additional piperazine and sulfonyl groups. Piperazine is a six-membered ring containing two nitrogen atoms, and sulfonyl is a functional group consisting of a sulfur atom bonded to two oxygen atoms .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been synthesized through a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . These techniques help in understanding

Scientific Research Applications

properties

IUPAC Name

4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S3/c19-23(20,10-3-1-2-9-12(10)16-22-14-9)18-6-4-17(5-7-18)11-8-13-21-15-11/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZKMTLRERKSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

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